molecular formula C10H12O2 B144018 (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol CAS No. 130550-48-0

(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Cat. No. B144018
M. Wt: 164.2 g/mol
InChI Key: ZXCJUHWLCBNLOX-NXEZZACHSA-N
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Description

(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as "Darzens epoxide" and is synthesized through a Darzens reaction between a ketone and an α-halo ester. The resulting product is a racemic mixture of (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol.

Mechanism Of Action

The mechanism of action of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is not fully understood, but it is believed to act as a nucleophile in various reactions. The epoxide ring is highly reactive and can undergo various transformations such as ring-opening reactions and nucleophilic addition reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. However, it has been reported to exhibit moderate toxicity and can cause skin irritation and respiratory problems upon exposure.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, its limited solubility in water and moderate toxicity can pose challenges in certain lab experiments.

Future Directions

There are several potential future directions for research on ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. One area of interest is in the development of new synthetic methods for the production of enantiomerically pure ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. Another area of research is in the study of its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves a Darzens reaction between a ketone and an α-halo ester. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a racemic mixture of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. The enantiomeric excess can be improved through various methods such as chiral resolution or asymmetric synthesis.

Scientific Research Applications

((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various compounds. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and agrochemicals.

properties

CAS RN

130550-48-0

Product Name

(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1

InChI Key

ZXCJUHWLCBNLOX-NXEZZACHSA-N

Isomeric SMILES

C[C@]1([C@H](O1)C2=CC=CC=C2)CO

SMILES

CC1(C(O1)C2=CC=CC=C2)CO

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)CO

synonyms

(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol

Origin of Product

United States

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